molecular formula C32H55N5O8 B12411896 Trichomide A

Trichomide A

Cat. No.: B12411896
M. Wt: 637.8 g/mol
InChI Key: JAZWVVYJAUEMMG-MSHPQOCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichomide A is a natural cyclodepsipeptide compound isolated from fungi of the Trichoderma genus . This compound has been identified as a potent immunosuppressive agent, demonstrating significant research value in immunology and dermatology . Its primary mechanism of action is the upregulation of SHP2 phosphorylation, leading to the activation of SHP2, a key protein tyrosine phosphatase . Through this SHP2-dependent pathway, this compound effectively inhibits the proliferation of activated T lymphocytes and reduces the production of pro-inflammatory cytokines . It induces G0/G1 phase cell cycle arrest and suppresses the activation of AKT and STAT3 signaling pathways . Prominent in vitro and in vivo studies have shown that this compound can significantly ameliorate contact hypersensitivity, suggesting its potential for the treatment of immune-related skin diseases such as allergic contact dermatitis . A key research advantage is that it exerts these immunosuppressive effects with reportedly negligible toxicity on naive T cells within the 0.3-3 μM concentration range . The product is designated for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H55N5O8

Molecular Weight

637.8 g/mol

IUPAC Name

(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-3-[(2R)-3-hydroxy-2-methylpropyl]-10,11,14,20-tetramethyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C32H55N5O8/c1-10-19(4)25-31(43)36(9)27(20(5)11-2)32(44)35(8)22(7)28(40)33-14-12-24(39)45-23(16-18(3)17-38)30(42)37-15-13-21(6)26(37)29(41)34-25/h18-23,25-27,38H,10-17H2,1-9H3,(H,33,40)(H,34,41)/t18-,19+,20+,21+,22+,23-,25+,26+,27+/m1/s1

InChI Key

JAZWVVYJAUEMMG-MSHPQOCISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)C[C@@H](C)CO)C)C)[C@@H](C)CC)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)CO)C)C)C(C)CC)C

Origin of Product

United States

Origin and Isolation of Trichomide a

Fungal Source Identification: Trichothecium roseum

The primary fungal source of Trichomide A is Trichothecium roseum, a fungus belonging to the Ascomycota division. researchgate.netwikipedia.orgucdavis.edu This fungus is widely distributed and can be found in diverse environments, including soil and decaying plant material. researchgate.netwikipedia.orgucdavis.edu T. roseum is known for producing a wide array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. researchgate.netwikipedia.org Among these are various mycotoxins and other biologically active compounds, including the class of cyclodepsipeptides to which this compound belongs. researchgate.netwikipedia.orgnih.gov

Strain Specificity and Endophytic Association

Specific strains of Trichothecium roseum have been identified as producers of bioactive compounds. For instance, the endophytic strain Trichothecium roseum LZ93, isolated from the plant Maytenus hookeri, has been shown to produce various secondary metabolites, including cyclodepsipeptides. nih.gov Endophytic fungi reside within the living tissues of plants without causing any apparent disease. This symbiotic relationship can be a source of novel and biologically active compounds. researchgate.netresearchgate.net The specific environmental conditions and the host-fungus interaction can influence the metabolic pathways of the fungus, leading to the production of a unique profile of secondary metabolites. researchgate.net One study successfully isolated trichomide cyclodepsipeptides from a marine-derived strain of T. roseum collected from driftwood, highlighting that the habitat can play a significant role in the metabolic output of the fungus. nih.gov

Trichoderma longibrachiatum as an Alternative Producer

Besides Trichothecium roseum, the fungus Trichoderma longibrachiatum has also been identified as a producer of trichomide cyclodepsipeptides. mdpi.comnih.gov T. longibrachiatum is another common soil fungus known for its ability to produce a diverse range of secondary metabolites. wikipedia.orggbif.org A study on a marine-derived strain of T. longibrachiatum led to the isolation of several cyclodepsipeptides, including those of the trichomide class. mdpi.comnih.gov This finding suggests that the genetic capacity to produce this compound and related compounds is not limited to a single fungal species, and that other related fungi may also serve as potential sources.

Culture and Fermentation Strategies for Metabolite Production

The production of this compound and other secondary metabolites by fungi is highly dependent on the cultivation and fermentation conditions. Strategies to manipulate these conditions are employed to maximize the yield of desired compounds.

Optimization of Fermentation Conditions: "One Strain, Many Compounds" (OSMAC) Approach

The "One Strain, Many Compounds" (OSMAC) approach is a widely used strategy in microbiology to enhance the chemical diversity of secondary metabolites produced by a single microbial strain. nih.govresearchgate.net This approach is based on the principle that the expression of biosynthetic gene clusters in fungi is tightly regulated and can be triggered or silenced by altering cultivation parameters. nih.govresearchgate.net By systematically varying factors such as the composition of the culture medium, temperature, pH, and aeration, researchers can induce the production of different compounds, including those that are not produced under standard laboratory conditions. nih.govresearchgate.net This strategy has been successfully applied to Trichothecium roseum to isolate different classes of cyclodepsipeptides. nih.gov

Media Influence on Metabolite Profile (e.g., PDB, rice medium)

The composition of the culture medium has a profound effect on the secondary metabolite profile of Trichothecium roseum. Research has demonstrated that growing the fungus on different media can lead to the production of distinct sets of compounds. nih.gov

For example, when a marine-derived strain of T. roseum was cultured in a liquid Potato Dextrose Broth (PDB) medium, it primarily produced trichomide cyclodepsipeptides, including this compound. nih.gov In contrast, when the same fungal strain was grown on a solid rice medium, the major products were destruxin cyclodepsipeptides and cyclonerodiol (B1197414) sesquiterpenes. nih.gov This differential production highlights the influence of the nutritional environment on the fungal metabolic pathways.

Table 1: Influence of Culture Media on the Metabolite Profile of Trichothecium roseum
Culture MediumPrimary Metabolites Produced
Potato Dextrose Broth (PDB)Trichomide Cyclodepsipeptides (e.g., this compound)
Rice MediumDestruxin Cyclodepsipeptides and Cyclonerodiol Sesquiterpenes

Purification Methodologies for Cyclodepsipeptides (General Academic Context)

The isolation and purification of cyclodepsipeptides like this compound from fungal fermentation broths involve a series of chromatographic and separation techniques. Following fermentation, the fungal culture is typically extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of metabolites. mdpi.com

A common initial step in the purification process is liquid-liquid partitioning. For instance, the crude extract can be partitioned between a nonpolar solvent like n-hexane and a more polar solvent system such as 90% aqueous methanol (B129727). mdpi.com This step helps to separate compounds based on their polarity.

Further purification is achieved through various chromatographic methods. Vacuum Liquid Chromatography (VLC) using silica (B1680970) gel as the stationary phase and a gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate, and then dichloromethane (B109758) to methanol) is often employed for initial fractionation. mdpi.com Subsequent purification of these fractions typically involves size-exclusion chromatography, such as with Sephadex LH-20, using a solvent like methanol to separate compounds based on their molecular size. mdpi.com High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, is then used for the final purification of the individual cyclodepsipeptides.

Table 2: General Purification Scheme for Fungal Cyclodepsipeptides
StepTechniquePurpose
1Solvent Extraction (e.g., with Ethyl Acetate)To obtain a crude extract from the fungal culture.
2Liquid-Liquid PartitioningTo separate compounds based on polarity.
3Vacuum Liquid Chromatography (VLC)Initial fractionation of the extract.
4Size-Exclusion Chromatography (e.g., Sephadex LH-20)Separation based on molecular size.
5High-Performance Liquid Chromatography (HPLC)Final purification of the target compound.

Initial Characterization and Classification as a Cyclodepsipeptide

This compound was first identified as a secondary metabolite produced by the marine-derived fungus Trichothecium roseum IFB-E066. acs.org Initial chemical analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, revealed its composition and cyclic nature. Based on these findings, this compound was classified as a cyclodepsipeptide. nih.govnih.gov

Cyclodepsipeptides are a significant class of cyclic peptides where one or more of the amide bonds are replaced by ester bonds. nih.govmdpi.com This structural feature is typically due to the incorporation of α- or β-hydroxy acids into the peptide backbone. mdpi.com In the case of this compound, the structure was found to be a cyclohexadepsipeptide, meaning it consists of a six-residue ring. nih.gov This ring is composed of five amino acid residues and one α-hydroxycarboxylic acid derivative. acs.org This initial classification placed this compound within a well-known family of bioactive fungal metabolites, prompting more detailed structural studies.

Advanced Spectroscopic Techniques for Structural Determination

While initial spectroscopic methods provided the basic framework of this compound, advanced techniques were necessary to resolve its intricate stereochemistry and confirm its precise atomic arrangement.

In the study of the Trichomide family, single-crystal X-ray analysis was successfully applied to determine the structure of Trichomide D. acs.org This analysis provided unambiguous proof of its molecular structure and absolute configuration, which was crucial for confirming the connectivity of the atoms and the spatial orientation of the various substituents. acs.org The data obtained from X-ray crystallography serves as a definitive reference for validating structures proposed by other means.

Determining the absolute configuration (AC) of chiral centers is a significant challenge in the structural elucidation of complex natural products. nih.gov Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, particularly its stereochemistry. numberanalytics.com

For molecules like this compound, where multiple chiral centers exist, experimental ECD spectra are compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov By calculating the theoretical ECD spectra for all possible stereoisomers and matching them against the experimental spectrum of the natural product, the most probable absolute configuration can be reliably assigned. nih.govnumberanalytics.com This approach allows for the non-destructive determination of the stereochemistry of complex molecules, even when suitable crystals for X-ray analysis cannot be obtained.

Structural Variants within the Trichomide Family (Trichomides B, C, D)

The fermentation of Trichothecium roseum yielded not only this compound but also several related analogues, namely Trichomides B, C, and D. acs.org These compounds share the same core cyclohexadepsipeptide scaffold but differ in the amino acid residues at specific positions or in the side chain of the α-hydroxy acid component.

The common structural backbone consists of five amino acids and one α-hydroxy acid. The key variations among Trichomides A, B, and C involve the substitution of either L-N-Me-Isoleucine or L-N-Me-Valine. acs.org Trichomide D features a more significant modification in the side chain of the α-hydroxy acid, containing a chlorohydrin moiety. acs.orgnih.gov The structure of Trichomide D was later revised through total synthesis, which revealed that the initial spectroscopic assignment of the chlorohydrin's absolute configuration was incorrect. nih.govacs.org

CompoundVariable Amino Acid Residueα-Hydroxy Acid Side Chain Feature
This compoundL-N-Me-IsoleucineStandard side chain
Trichomide BL-N-Me-ValineStandard side chain
Trichomide CL-N-Me-IsoleucineModified side chain (details vary)
Trichomide DL-N-Me-IsoleucineChlorohydrin moiety

Comparative Structural Analysis with Related Cyclodepsipeptides (e.g., Destruxins)

The Trichomide family of compounds shares significant structural similarity with another well-known class of fungal cyclodepsipeptides, the destruxins. Destruxins are also cyclohexadepsipeptides produced by various fungi, including Metarhizium species. researchgate.net They are composed of a ring of five amino acid residues and one α-hydroxy acid, the same fundamental architecture as the Trichomides. researchgate.netresearchgate.net

The primary similarities lie in the macrocyclic ring size and the alternating pattern of amide and ester bonds. Both families incorporate N-methylated amino acids and common proteinogenic amino acids. However, key differences exist in the specific residues incorporated. For example, destruxins often contain a β-alanine residue, which is also present in Trichomides. The major point of variation within the destruxin family is the side chain of the α-hydroxy acid and the specific amino acids at other positions in the ring. researchgate.net This structural relationship places Trichomides within the broader destruxin class of natural products, suggesting a potentially similar biosynthetic origin and a shared potential for biological activity. nih.gov

Structural FeatureTrichomidesDestruxins
ClassificationCyclohexadepsipeptideCyclohexadepsipeptide
Ring Composition5 amino acids, 1 α-hydroxy acid5 amino acids, 1 α-hydroxy acid
Common Amino Acidsβ-Ala, L-N-Me-Ile, L-N-Me-Val, L-Ile, (3S)-3-methyl-L-Pro acs.orgProline, Isoleucine, N-methyl-Valine, N-methyl-Alanine, β-Alanine researchgate.net
Key Structural VariationsVariation in N-methylated amino acids (Ile/Val) and α-hydroxy acid side chain (e.g., chlorohydrin in Trichomide D) acs.orgExtensive variation in the side chain of the α-hydroxy acid and substitutions at other amino acid positions researchgate.net

Total Synthesis of Trichomide a and Its Analogs

The total synthesis of Trichomide A and its analogs has been a subject of interest for organic chemists. These synthetic efforts not only confirm the proposed structures but also provide access to larger quantities of the compounds for biological evaluation and the creation of novel analogs with potentially improved properties.

A key aspect of these syntheses is the construction of the unique α-hydroxycarboxylic acid side chain and the macrocyclization to form the depsipeptide ring. For instance, the synthesis of the proposed structure of Trichomide D involved the preparation of a linear precursor containing the five amino acids and the α-hydroxycarboxylic acid derivative, followed by a macrolactonization step. acs.org However, the initial synthesis revealed that the originally proposed structure of Trichomide D was incorrect, and a structural revision was necessary, highlighting the importance of total synthesis in verifying natural product structures. acs.orgtsukuba.ac.jpx-mol.net

Biosynthesis of Trichomide a

Proposed Biosynthetic Pathway of Cyclodepsipeptides in Fungi

Fungal cyclodepsipeptides (CDPs), such as Trichomide A, are synthesized non-ribosomally by large enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). mdpi.comnih.gov The proposed biosynthetic pathway for these molecules is a multi-step process that begins with the selection and activation of precursor molecules, which include both amino acids and α-hydroxy carboxylic acids. researchgate.netmdpi.com

The general mechanism involves a modular enzymatic assembly line. In the initial step, a specific α-hydroxy carboxylic acid and an amino acid are selected by the NRPS. The carboxylic acid is activated by the first module of the enzyme complex, while the amino acid is activated and, in many cases, methylated by the second module. researchgate.net These activated units are then covalently attached to the enzyme complex.

The elongation of the depsipeptide chain proceeds through the sequential addition of these building blocks. researchgate.net Two models have been proposed for this elongation: a "linear" or "looping" model, where single units are added to the growing chain, and a "parallel" model, where dipeptidol units are added. researchgate.net Once the linear precursor reaches its full length, it is released from the enzyme through a cyclization reaction, forming the final cyclic depsipeptide structure. researchgate.net This process is entirely dependent on the cyclization of the linear hexadepsipeptide precursor. mdpi.com

Enzymatic Machinery Involved in Peptide and Hydroxy Acid Incorporation

The enzymatic machinery responsible for the biosynthesis of cyclodepsipeptides is centered around non-ribosomal peptide synthetases (NRPSs). nih.gov These are large, modular multienzyme complexes, where each module is responsible for the incorporation of a specific amino acid or hydroxy acid into the growing peptide chain. nih.gov

Each module within an NRPS contains several domains, each with a specific catalytic function. Key among these are the adenylation (A) domains, which are responsible for recognizing and activating the specific amino acid or hydroxy acid substrate by converting it into an acyl-adenylate intermediate. nih.govresearchgate.net For instance, the enniatin synthetase (ESYN1) possesses two A-domains that specifically recruit D-2-hydroxyisovaleric acid and an L-amino acid, respectively. nih.gov

Once activated, the substrate is transferred to a peptidyl carrier protein (PCP) domain, which holds the growing chain. A condensation (C) domain then catalyzes the formation of the peptide or ester bond between the substrate held by the current module's PCP domain and the growing chain from the previous module. For N-methylated amino acids, a methyltransferase (M) domain is also present to carry out the methylation using S-adenosylmethionine as a methyl donor. nih.gov The final step, cyclization and release of the mature cyclodepsipeptide, is catalyzed by a terminal thioesterase (TE) or condensation (C) domain. researchgate.net

Genetic Basis of this compound Biosynthesis: Putative Gene Clusters (General Fungal Metabolite Context)

The genes encoding the enzymes for the biosynthesis of fungal secondary metabolites, including cyclodepsipeptides, are typically organized into biosynthetic gene clusters (BGCs). nih.govnih.gov This clustering facilitates the coordinated regulation and expression of all the genes required for a specific metabolic pathway. frontiersin.org

For example, the genes involved in the biosynthesis of trichothecenes in Fusarium species are located in clusters. frontiersin.orgresearchgate.net The core of the trichothecene (B1219388) gene cluster can contain genes like Tri4, Tri5, Tri6, and Tri10, which are sufficient to produce the basic trichothecene skeleton. frontiersin.org These clusters often include genes for the core synthase enzymes (like NRPS or PKS), as well as genes for tailoring enzymes (e.g., oxygenases, methyltransferases) that modify the core structure, and regulatory genes that control the expression of the entire cluster. frontiersin.orgresearchgate.net

While the specific gene cluster for this compound has not been explicitly detailed in the provided search results, it is highly probable that its biosynthesis is governed by a similar BGC. Genome mining of the producing fungal species would likely reveal a large NRPS gene surrounded by genes for precursor synthesis and modification. The organization of these gene clusters can differ significantly even between fungi producing related compounds, suggesting that the evolution of these pathways can involve substantial genetic rearrangements. researchgate.net

Biomimetic Approaches in Related Natural Product Biosynthesis Studies

Biomimetic synthesis is a strategy in organic chemistry where the synthesis of a natural product is designed to mimic the proposed biosynthetic pathway. chemrxiv.org This approach can provide insights into the natural biosynthetic process and offer efficient routes to complex molecules and their analogs. nih.gov

A recurrent theme in the biosynthesis of cyclic peptides and polyketides is the use of a thioester linkage to a carrier protein, which is analogous to solid-phase synthesis in chemistry. nih.gov The final cyclization and release are catalyzed by a thioesterase (TE) domain. This natural strategy has been harnessed in chemoenzymatic approaches. For instance, an isolated TE domain from the tyrocidine synthetase has been used to catalyze the cyclization of linear peptides tethered to a solid-phase support via a biomimetic linker. nih.gov This method allows for the creation of libraries of cyclic peptide analogs for therapeutic screening. nih.gov

In the context of other complex fungal metabolites, such as the bisorbicillinoids, biomimetic explorations have led to the total synthesis of molecules like bisorbicillinol (B1251765) and trichodimerol (B141336) from a common precursor, sorbicillin. researchgate.net These studies often involve mimicking key proposed biosynthetic steps, such as oxidative dearomatization and subsequent dimerization reactions. researchgate.net Similarly, the biomimetic total synthesis of (+)-chloropupukeananin was achieved by mimicking a proposed intermolecular Diels-Alder reaction followed by a carbonyl-ene cascade. chemrxiv.org Such biomimetic studies can help to elucidate whether complex reactions are enzyme-catalyzed or spontaneous in nature. chemrxiv.org

Total Synthesis Approaches for Trichomide Analogues (e.g., Trichomide D)

The total synthesis of Trichomide D, a complex analogue of this compound, has been a notable achievement, ultimately enabling the revision of its initially proposed structure. nih.govacs.org The synthesis of this cyclic depsipeptide presented numerous challenges, particularly in the construction of its sterically hindered peptide backbone and the stereocontrolled formation of its unique chlorohydrin moiety. nih.govresearchgate.net

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgamazonaws.com For Trichomide D, the primary retrosynthetic disconnection was made at the macrocyclic ester bond, identifying a linear depsipeptide as the key precursor for a late-stage macrolactonization. acs.org This linear precursor was further broken down into two main fragments: a tetrapeptide unit and an acylproline derivative. acs.org This strategic disconnection simplifies the complex target into more manageable sub-targets. The acylproline derivative contains the α-hydroxycarboxylic acid side chain, which itself was envisioned to be synthesized from the commercially available L-arabitol, a chiral starting material. acs.org

Table 1: Key Retrosynthetic Disconnections for Trichomide D

Target Molecule Key Disconnection Precursor Molecules
Trichomide D (Cyclic Depsipeptide) Macrolactone Ester Bond Linear Seco-Acid
Linear Seco-Acid Amide Bond Tetrapeptide and Acylproline Derivative
Acylproline Derivative Acyl Bond 3-Methylproline Derivative and α-Hydroxycarboxylic Acid

The assembly of the linear peptide precursor of Trichomide D required robust peptide coupling methods to overcome the steric hindrance between the amino acid residues. nih.govresearchgate.net A conventional approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) was employed, but for more challenging couplings, a more reactive Fmoc-protected amino acid chloride derivative was successfully used. nih.govresearchgate.net

The crucial step in forming the cyclic structure is macrocyclization. For Trichomide D, this was achieved through macrolactonization, the formation of a large-ring ester. acs.org This intramolecular reaction was facilitated by the use of specific reagents designed to promote cyclization over intermolecular polymerization, even at high dilution. The synthesis of Trichomide D utilized a combination of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) and 4-(dimethylamino)pyridine N-oxide (DMAPO) to successfully close the macrocycle. nih.govresearchgate.net Other common techniques for peptide macrocyclization include the use of coupling reagents like PyBOP or HATU, and strategies like ring-closing metathesis or click chemistry. nih.govnih.gov

Table 2: Reagents Used in Trichomide D Synthesis

Synthetic Step Reagent(s) Purpose
Peptide Coupling EDCI, Fmoc-amino acid chloride Formation of amide bonds in the linear peptide chain. nih.govresearchgate.net

Ensuring the correct three-dimensional arrangement of atoms (stereochemistry) is paramount in natural product synthesis, as biological activity is often dependent on a specific configuration. The synthesis of Trichomide D required the stereocontrolled construction of several chiral centers. nih.govresearchgate.net The α-hydroxycarboxylic acid portion, which includes the unique chlorohydrin moiety, was synthesized from L-arabitol, a commercially available chiral pool starting material. acs.org This approach leverages the pre-existing stereocenters of the starting material to establish the desired configuration in the final product.

The final steps of the synthesis involved the regioselective tosylation of a primary hydroxyl group, followed by treatment with lithium chloride (LiCl) to install the chlorine atom, thereby forming the chlorohydrin moiety. acs.org It was through the total synthesis and comparison of spectral data that the absolute configuration of this chlorohydrin moiety in natural Trichomide D was revised to be S. nih.govresearchgate.net This correction underscores the power of total synthesis in confirming or revising the structures of complex natural products.

Semisynthetic Modifications of this compound and Related Scaffolds (General Medicinal Chemistry Context)

Semisynthesis involves using a natural product as a starting material for chemical modifications. eupati.eu This approach is a cornerstone of medicinal chemistry, allowing chemists to create derivatives with potentially improved properties, such as enhanced potency, better stability, increased solubility, or reduced toxicity. eupati.euresearchgate.net While specific semisynthetic studies on this compound are not extensively documented, its structure offers several handles for modification.

Potential modifications to the this compound scaffold could include:

Altering the peptide backbone: Substituting one or more amino acids with natural or unnatural analogues to probe structure-activity relationships (SAR).

Modifying the α-hydroxy acid side chain: The hydroxyl and chloro groups of the chlorohydrin moiety are prime targets for functional group interconversion to explore their importance for biological activity.

Acylation or alkylation: The secondary amine within the proline residue or other nucleophilic sites could be modified to introduce new substituents.

This strategy of modifying a natural product scaffold is a proven method for optimizing lead compounds in drug discovery. mq.edu.aunih.gov

Combinatorial Chemistry Approaches for Diversification of Natural Product Scaffolds

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. nih.gov Natural product scaffolds, with their inherent biological relevance and structural complexity, are excellent starting points for creating such libraries. edelris.com Cyclic peptides, like the trichomides, are particularly well-suited for this approach because their building blocks (amino acids) are readily available in great variety. edelris.comresearchgate.net

By employing solid-phase synthesis techniques, chemists can systematically vary the amino acid residues at each position of the peptide sequence. nih.gov This allows for the creation of a vast number of analogues from the parent this compound structure. These libraries can then be screened to identify compounds with enhanced or novel biological activities, providing a powerful tool for drug discovery and for understanding the key structural features required for the compound's function. mdpi.com The use of nature's scaffolds, such as cyclotides or other stable peptides, provides a promising avenue for designing diverse libraries of macrocyclic compounds. nih.gov

Analogs of Trichomide a

Several analogs of Trichomide A have been isolated from Trichothecium roseum, including Trichomides B, C, and D. nih.govacs.org These analogs differ in the structure of the α-hydroxycarboxylic acid side chain. acs.org For example, Trichomide B contains a different side chain compared to this compound. hznu.edu.cn The structural variations among these analogs can influence their biological activity.

The synthesis of analogs has also been a focus of research. The structural revision of Trichomide D through total synthesis is a prime example of how synthetic chemistry can contribute to the field. acs.org The potent biological activity of Trichomide D, which possesses a unique chlorohydrin moiety, suggests that modifications to the side chain can significantly impact cytotoxicity. acs.org This opens up possibilities for creating new analogs with enhanced or more selective biological activities.

Mechanistic Investigations of Trichomide a Biological Activities

Immunosuppressive Activity: Cellular and Molecular Mechanisms

Trichomide A, a natural cyclodepsipeptide, demonstrates notable immunosuppressive properties, particularly targeting activated T lymphocytes. nih.gov Its mechanism of action involves a multi-faceted approach at the cellular and molecular level, leading to the dampening of T-cell mediated immune responses. These mechanisms include the inhibition of T-cell proliferation, reduction of pro-inflammatory cytokine production, and induction of cell cycle arrest. nih.gov Further investigation has revealed that these effects are underpinned by the modulation of key signaling pathways, including the upregulation of SHP2 activation and the downregulation of AKT and STAT3 phosphorylation. nih.govresearchgate.net

Inhibition of T-cell Proliferation: In Vitro Studies

In vitro studies have consistently shown that this compound effectively curtails the proliferation of activated T cells. nih.gov This inhibitory effect is a cornerstone of its immunosuppressive activity. When T cells are stimulated with mitogens like Concanavalin A (Con A), they undergo rapid proliferation. However, the presence of this compound significantly impedes this process. researchgate.netresearchgate.net The anti-proliferative effect has been observed to be dose-dependent, with higher concentrations of this compound leading to greater inhibition of T-cell proliferation. nih.govresearchgate.net

Table 1: Effect of this compound on T-Cell Proliferation

Concentration of this compound (µM)Inhibition of T-Cell Proliferation (%)Reference
0.3Noticeable Inhibition nih.gov
1Significant Inhibition nih.gov
3Strong Inhibition nih.govresearchgate.net

Impact on Cell Cycle Progression (G0/G1 Phase Arrest)

The inhibitory effect of this compound on T-cell proliferation is directly linked to its ability to halt the cell cycle. nih.govresearchgate.net Flow cytometry analyses have revealed that treatment with this compound leads to an accumulation of activated T cells in the G0/G1 phase of the cell cycle. nih.govresearchgate.net This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, and subsequently to the G2/M phase, where cell division takes place. By inducing a G0/G1 phase arrest, this compound effectively puts a brake on the clonal expansion of activated T cells. nih.govresearchgate.net This action is associated with the regulation of cell cycle-related proteins. researchgate.net

Table 2: Impact of this compound on T-Cell Cycle Distribution

Treatment GroupPercentage of Cells in S and G2/M PhaseReference
Con A Stimulated22.7% researchgate.net
Con A + this compound (0.3 µM)~13.3% researchgate.net
Con A + this compound (1 µM)~10.1% researchgate.net
Con A + this compound (3 µM)~6.9% researchgate.net

Upregulation of SHP2 Activation Pathway

A pivotal discovery in understanding the molecular mechanism of this compound is its effect on the protein tyrosine phosphatase, SHP2. nih.gov Research has demonstrated that this compound treatment leads to an increased level of phosphorylated (activated) SHP2 in activated T cells in a dose- and time-dependent manner. nih.govresearchgate.net SHP2 is a critical negative regulator of T-cell activation and proliferation. The upregulation of SHP2 activity by this compound is a key event that initiates a cascade of downstream signaling events, ultimately leading to immunosuppression. nih.gov The immunosuppressive effects of this compound were significantly reversed when SHP2 activity was inhibited, highlighting the SHP2-dependent nature of its action. nih.gov

Downregulation of AKT and STAT3 Phosphorylation

Downstream of SHP2 activation, this compound exerts its influence on other crucial signaling pathways, notably the AKT and STAT3 pathways. nih.govresearchgate.net Both AKT and STAT3 are key promoters of T-cell proliferation, survival, and differentiation. In vitro experiments have shown that this compound suppresses the phosphorylation of both AKT and STAT3 in activated T cells in a dose- and time-dependent manner. nih.govresearchgate.net The dephosphorylation and subsequent inactivation of these proteins are direct consequences of the enhanced SHP2 activity, further contributing to the inhibition of T-cell responses. nih.gov

Regulation of Apoptotic Markers (Bcl-2, Bax expression)

The process of apoptosis, or programmed cell death, is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, notably the Bcl-2 family members. While direct studies on this compound's effect on specific apoptotic markers are limited, its known mechanisms provide a basis for potential regulation. The Bcl-2-associated X protein (Bax) is a pro-apoptotic protein, while B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein. The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio sensitizes cells to apoptosis. Given that this compound induces cell cycle arrest, it is plausible that it may also modulate the expression of these apoptotic markers to influence cell survival.

Antagonistic Activities Against Pathogens

This compound, a cyclodepsipeptide isolated from Trichoderma species, is situated within a genus of fungi renowned for their potent biocontrol capabilities. The antagonistic activities of Trichoderma spp. and their secondary metabolites against a wide array of plant pathogens, including nematodes and fungi, have been extensively documented. These activities are often attributed to a combination of mechanisms, including direct parasitism, competition for nutrients, and the production of bioactive compounds like this compound.

Nematicidal Potential against Soil-Borne Pathogens (e.g., Heterodera avenae, M. incognita)

While direct studies quantifying the nematicidal activity of purified this compound are limited, the producing organism, Trichoderma, is a well-established antagonist of plant-parasitic nematodes. Research has demonstrated the efficacy of various Trichoderma species in controlling significant soil-borne pathogens such as the cereal cyst nematode, Heterodera avenae, and the root-knot nematode, Meloidogyne incognita.

The mechanisms underlying the nematicidal effects of Trichoderma are multifaceted. They include the production of hydrolytic enzymes like chitinases and proteases that can degrade the nematode eggshell and cuticle. For instance, studies on Trichoderma longibrachiatum have shown parasitic and lethal effects on the cysts and eggs of H. avenae. ekb.egmdpi.comnih.govnih.govresearchgate.net Similarly, various Trichoderma species have demonstrated significant ovicidal and larvicidal activity against M. incognita. ekb.egnih.govekb.eg For example, Trichoderma asperellum has been shown to cause high levels of egg hatch suppression and juvenile mortality of M. incognita. nih.gov The application of Trichoderma has been found to reduce root galling and nematode reproduction in host plants. ekb.egmdpi.com These nematicidal actions are often attributed to the synergistic effect of enzymes and secondary metabolites produced by the fungus, a category that includes this compound.

Nematicidal Activity of Trichoderma Species Against Plant-Pathogenic Nematodes

Trichoderma SpeciesTarget NematodeObserved EffectReference
T. longibrachiatumHeterodera avenaeParasitic and lethal effects on cysts and eggs. ekb.egmdpi.comresearchgate.net
T. asperellumMeloidogyne incognitaSignificant egg hatch suppression and juvenile mortality. nih.gov
T. harzianumMeloidogyne incognitaOvicidal and larvicidal effects. ekb.egekb.eg
T. albumMeloidogyne incognitaOvicidal effect on eggs. ekb.egekb.eg
T. virideMeloidogyne incognitaWeak nematicidal effect on eggs and juveniles. ekb.egekb.eg

Antifungal Activities

The genus Trichoderma is a prolific source of secondary metabolites with potent antifungal properties. nih.govresearchgate.net These compounds play a crucial role in the biocontrol activity of the fungus against a broad spectrum of phytopathogenic fungi. The mechanisms of this antagonism include mycoparasitism, where the Trichoderma directly attacks and feeds on the pathogenic fungus, and antibiosis, the inhibition of fungal growth through the secretion of antifungal compounds. nih.govnih.gov

Target Identification and Validation Research

Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential. Recent research has begun to shed light on the specific cellular components with which this natural product interacts.

Exploration of Molecular Targets (e.g., SHP2)

A significant breakthrough in understanding the molecular mechanism of this compound has been the identification of Src homology region 2 domain-containing phosphatase 2 (SHP2) as a direct molecular target. nih.gov Research has demonstrated that this compound exerts its immunosuppressive activity by upregulating the activation of SHP2. nih.gov Specifically, this compound was found to increase the level of phosphorylated SHP2 in activated T cells in a dose- and time-dependent manner. nih.gov

This interaction is functionally significant, as the immunosuppressive effects of this compound on T-cell proliferation and pro-inflammatory cytokine production were reversed by a specific SHP2 inhibitor. nih.gov This suggests that this compound acts as an agonist or a positive modulator of SHP2 activity. SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, and its modulation has therapeutic implications in various diseases, including autoimmune disorders and cancer. embopress.orgnih.gov

Molecular Target of this compound

CompoundIdentified Molecular TargetEffect on TargetBiological ActivityReference
This compoundSHP2 (Src homology region 2 domain-containing phosphatase 2)Upregulates activation (agonist/positive modulator)Immunosuppression nih.gov

Protein-Protein Interaction (PPI) Network Analysis for Related Compounds

Protein-protein interaction (PPI) networks provide a powerful framework for understanding the complex biological processes regulated by bioactive compounds. By mapping the interactions of a drug's target proteins, it is possible to predict its broader effects on cellular pathways and identify potential off-target effects or new therapeutic applications. nih.govnih.gov

For a natural product like this compound, where a specific target (SHP2) has been identified, PPI network analysis can be employed to explore the downstream consequences of SHP2 activation. SHP2 is known to interact with a multitude of proteins involved in critical signaling cascades. A PPI network analysis would map these interactions, revealing how this compound-mediated SHP2 activation might influence various cellular functions. This systems biology approach can help to build a comprehensive picture of the compound's mechanism of action beyond its primary target. embopress.org

Molecular Docking Studies (for related natural products)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. mdpi.combioinformation.netnih.gov This method is instrumental in drug discovery for elucidating the structural basis of ligand-receptor interactions.

In the context of this compound, molecular docking studies could be performed to model its interaction with the SHP2 protein. Such studies would provide insights into the specific binding site and the key amino acid residues involved in the interaction. By understanding how this compound binds to and activates SHP2 at a molecular level, it may be possible to design more potent and selective synthetic analogs. This computational approach, often used for related natural products, is a valuable tool for validating experimental findings and guiding further drug development efforts. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Trichomide a and Analogues

Elucidation of Key Structural Elements for Immunosuppressive Activity

Several key structural elements have been identified as being critical for the immunosuppressive action of Trichomide A:

The Depsipeptide Backbone: The alternating sequence of amino and hydroxy acids forms a stable macrocycle that serves as the scaffold for the pendant side chains. The integrity of this backbone is paramount for maintaining the correct three-dimensional shape of the molecule, which is essential for its biological function.

The Ester Linkage: The ester bond within the cyclodepsipeptide ring is a crucial feature. Replacement of this ester linkage with an amide bond has been shown to dramatically reduce or abolish immunosuppressive activity in related cyclodepsipeptides, highlighting the importance of the electronic and conformational properties imparted by the ester group.

The mechanism of action of this compound involves the upregulation of SHP2 phosphatase activity, which in turn suppresses T-cell activation and proliferation. nih.gov The key structural elements of this compound are believed to facilitate its binding to a regulatory site on SHP2, leading to its activation.

Impact of Stereochemistry on Biological Potency (e.g., Trichomide D Chlorohydrin Moiety)

The stereochemistry of the constituent amino and hydroxy acids plays a pivotal role in determining the biological potency of this compound and its analogues. The specific three-dimensional arrangement of the side chains and functional groups is critical for the precise molecular recognition events that underlie its immunosuppressive activity.

A noteworthy example of the impact of stereochemistry is observed in analogues such as Trichomide D, which features a chlorohydrin moiety. The stereochemical configuration of this chlorohydrin group has a profound effect on the molecule's biological activity. Studies on related natural products with similar functionalities have demonstrated that even minor changes in stereochemistry can lead to significant differences in potency. nih.gov

For instance, the synthesis and biological evaluation of different stereoisomers of cyclodepsipeptides have consistently shown that only one enantiomer or a specific diastereomer exhibits the desired high level of activity. nih.gov This stereoselectivity is a hallmark of the specific and high-affinity interactions between the drug molecule and its biological target. In the context of this compound, it is hypothesized that the precise spatial orientation of the chlorohydrin and other chiral centers is necessary to achieve the optimal fit within the binding pocket of its target protein, thereby maximizing its inhibitory effect.

The table below illustrates the general principle of how stereochemistry can influence the biological activity of chiral molecules.

StereoisomerBiological ActivityRationale
Isomer A (e.g., Natural Configuration) HighOptimal binding to the target protein due to the correct spatial arrangement of key functional groups.
Isomer B (e.g., Enantiomer or Diastereomer) Low or InactiveSteric hindrance or improper orientation of functional groups prevents effective binding to the target protein.

This table provides a generalized representation of the impact of stereochemistry on biological activity.

Role of Specific Amino Acid Residues and Fatty Acid Moieties

The table below summarizes the functional contributions of these key molecular components.

ComponentRole in Immunosuppressive Activity
Specific Amino Acid Residues Determine the overall conformation, provide key binding interactions with the target, and influence solubility and cell permeability.
Fatty Acid Moiety Anchors the molecule to the cell membrane, enhances cell penetration, and contributes to the overall lipophilicity required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Algorithms and Experimental Validation

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool in the study of this compound and its analogues. QSAR algorithms are used to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the immunosuppressive potency of novel, unsynthesized analogues, thereby guiding the design of more effective drugs.

The QSAR process for this compound analogues typically involves the following steps:

Data Set Generation: A series of this compound analogues with known immunosuppressive activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The insights gained from QSAR models are then used to prioritize the synthesis of new analogues with predicted high activity. These newly synthesized compounds are subsequently subjected to experimental validation through in vitro and in vivo immunosuppressive assays. This iterative cycle of QSAR-guided design and experimental testing accelerates the discovery of more potent and selective this compound-based immunosuppressants.

The table below provides a simplified overview of the QSAR workflow.

QSAR StepDescription
1. Data Collection Gather a dataset of this compound analogues with measured immunosuppressive activity.
2. Descriptor Generation Calculate various physicochemical and structural properties for each analogue.
3. Model Building Use statistical algorithms to create a mathematical model linking descriptors to activity.
4. Prediction and Synthesis Use the model to predict the activity of new, virtual analogues and synthesize the most promising candidates.
5. Experimental Validation Test the synthesized analogues in biological assays to confirm the QSAR predictions.

Advanced Methodologies in Trichomide a Research

Bioinformatics and Network Pharmacology in Natural Product Research

Bioinformatics and network pharmacology have emerged as powerful tools for navigating the complex interactions between natural products, their molecular targets, and associated biological pathways. In the context of metabolites from Trichoderma, the genus responsible for producing Trichomide A, these computational approaches offer a systematic way to predict and understand their therapeutic potential.

Network pharmacology constructs interaction networks based on drug targets, proteins, and diseases. This "drug-target-disease" network model allows researchers to move beyond the traditional "one drug, one target" paradigm to a more holistic "multi-component, multi-target" view. For instance, a study on metabolites from five Trichoderma strains used network pharmacology to identify Mitogen-Activated Protein Kinase 1 (MAPK1) as a key target in oral cancer. nih.gov This approach helps in elucidating the molecular mechanisms of action for a complex mixture of fungal extracts.

The general workflow in such studies involves:

Identification of Bioactive Compounds: High-throughput screening and metabolomic analysis (as detailed in section 8.2) are used to identify the chemical constituents of a natural product extract.

Target Prediction: Databases and computational tools are used to predict the protein targets of the identified compounds.

Network Construction: The compound-target and target-disease interactions are integrated to build a comprehensive network.

Analysis and Validation: The network is analyzed to identify key nodes (hub targets) and pathways. These computational predictions are then often validated through in vitro and in vivo experiments, such as molecular docking and cytotoxicity assays. nih.gov

This methodology allows for the systematic analysis of the complex biological effects of Trichoderma metabolites, providing a valuable framework for understanding the potential therapeutic applications of compounds like this compound.

Application of Mass Spectrometry-Based Metabolomics for Analog Discovery

Mass spectrometry (MS)-based metabolomics is an indispensable tool for the discovery of novel natural products and the identification of analogs of known compounds like this compound. This technique provides a comprehensive snapshot of the small-molecule metabolites present in a biological sample, enabling rapid dereplication (identifying known compounds) and the discovery of new chemical entities.

Trichoderma species are known for their prolific production of a diverse array of secondary metabolites. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for profiling these metabolites. jmb.or.kr In a typical workflow, extracts from fungal cultures are separated by liquid chromatography before being ionized and analyzed by a mass spectrometer. The resulting data includes the mass-to-charge ratio (m/z) and fragmentation patterns of the detected ions, which serve as fingerprints for compound identification.

This technique has been successfully applied to the discovery of new cyclodepsipeptides, the class to which this compound belongs, from Trichoderma harzianum. In one study, bioassay-guided fractionation combined with 1D/2D NMR and MS/MS spectroscopic analyses led to the isolation of four new cyclodepsipeptides, named trichodestruxins A-D. nih.gov The detailed analysis of fragmentation patterns in MS/MS is crucial for elucidating the planar structures of these complex cyclic peptides. nih.gov

The application of MS-based metabolomics in the search for this compound analogs offers several advantages:

High Sensitivity and Resolution: Modern mass spectrometers can detect compounds at very low concentrations and distinguish between molecules with very similar masses.

Structural Information: Tandem MS (MS/MS) provides valuable structural information by fragmenting molecules and analyzing the resulting pieces.

High Throughput: LC-MS systems can analyze a large number of samples relatively quickly, making it feasible to screen many different fungal strains or culture conditions.

Multivariate statistical methods, such as Principal Component Analysis (PCA), can be applied to the complex datasets generated by metabolomics to discern patterns and identify metabolites that are unique to specific strains or culture conditions, guiding the discovery of novel analogs. nih.gov

Analytical TechniqueApplication in Trichoderma ResearchKey Findings/AdvantagesReference(s)
LC-MS/MS Chemotaxonomic classification of Trichoderma species.Differentiated species and strains based on their unique secondary metabolite profiles. jmb.or.kr, nih.gov
UHPLC-TOF-MS Metabolite profiling of Trichoderma strains for bioactive compounds.Identified 25 compounds, including heptelidic acid and sorbicillinol, and assessed their pharmacological activities. nih.gov
MS/MS Spectroscopy Structure elucidation of new cyclodepsipeptide analogs from T. harzianum.Led to the discovery and structural characterization of trichodestruxins A-D. nih.gov

Genomic Mining and Synthetic Biology for Engineered Biosynthesis

The advent of whole-genome sequencing has unveiled the vast biosynthetic potential encoded within fungal genomes. Genomic mining involves using bioinformatic tools to search these genomes for biosynthetic gene clusters (BGCs), which are physically clustered groups of genes that together encode the enzymatic machinery for producing a specific secondary metabolite. nih.govmdpi.com This approach is particularly powerful for discovering novel natural products and for understanding the biosynthesis of known compounds like this compound.

Trichoderma genomes are rich in BGCs encoding enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are responsible for synthesizing a wide range of bioactive compounds, including polyketides and cyclodepsipeptides. nih.govmdpi.comcabidigitallibrary.org For example, a genomic-based analysis of Trichoderma harzianum predicted over 50 BGCs, the majority of which were associated with polyketide-like compounds. mdpi.com

Once a BGC of interest is identified through genome mining, synthetic biology techniques can be employed to study and engineer it. A key strategy is the heterologous expression of the BGC in a well-characterized host organism, such as Aspergillus oryzae or yeast. nih.gov This allows researchers to link a specific gene cluster to its metabolic product and to overcome challenges such as silent or cryptic BGCs that are not expressed under standard laboratory conditions. nih.gov For instance, the heterologous expression of a BGC from Trichoderma reesei in A. oryzae successfully demonstrated that the cluster is responsible for producing the antifungal agent ilicicolin H. nih.gov

These approaches hold immense promise for this compound research:

Identifying the this compound BGC: Genome mining of the producing Trichoderma strain can identify the specific NRPS-containing gene cluster responsible for its synthesis.

Engineered Biosynthesis: Once the BGC is known, it can be transferred to a high-yielding host for improved production of this compound.

Analog Generation: Synthetic biology tools, such as enzyme engineering and module swapping within the NRPS machinery, can be used to modify the biosynthetic pathway to produce novel, non-natural analogs of this compound with potentially improved properties. nih.gov

MethodologyDescriptionApplication in Trichoderma ResearchReference(s)
Genome Mining Using bioinformatics to identify biosynthetic gene clusters (BGCs) in sequenced genomes.Predicted over 50 BGCs in T. harzianum; identified cryptic PKS clusters. nih.gov, mdpi.com, nih.gov
Heterologous Expression Transferring a BGC from its native producer to a host organism for functional characterization.Linked a BGC from T. reesei to the production of ilicicolin H. nih.gov
Synthetic Biology Engineering enzymes and pathways to produce novel compounds or improve yields.Provides a framework for engineering PKS and NRPS machinery to create new molecules. nih.gov

Future Directions in Trichomide a Research

Development of Novel Synthetic Strategies for Enhanced Analog Production

The synthesis of Trichomide A and its analogs presents significant challenges due to the molecule's complex cyclic structure and multiple chiral centers. Researchers have been actively developing novel synthetic strategies to overcome these hurdles and facilitate the production of a wider range of analogs for structure-activity relationship (SAR) studies.

One notable achievement in this area is the total synthesis and structural revision of Trichomide D. acs.orgacs.orgnih.gov This work successfully navigated the sterically hindered peptide sequence through the use of conventional amidation with EDCI and a more novel approach involving an Fmoc-protected amino acid chloride derivative. nih.govresearchgate.net The synthesis involved the coupling of a tetrapeptide with an acylproline derivative, followed by macrolactonization. acs.orgresearchgate.net This accomplishment not only confirmed the structure of Trichomide D but also provided a robust framework for the synthesis of other trichomide analogs. x-mol.net

Further advancements in synthetic methodologies are crucial for producing a diverse library of this compound analogs. Strategies such as solid-phase peptide synthesis, which has been successfully employed for related cyclodepsipeptides like destruxin E, could be adapted for this compound. researchgate.net Additionally, the exploration of more efficient cyclization promoters and protecting group strategies will be key to improving yields and enabling the synthesis of more complex derivatives. researchgate.net These advancements will be instrumental in exploring the full therapeutic potential of the trichomide family.

In-depth Exploration of Undiscovered Molecular Targets

While the immunosuppressive effects of this compound are linked to the activation of SHP2 and subsequent inhibition of T-cell proliferation, the full spectrum of its molecular targets remains an area of active investigation. nih.govresearchgate.net The diverse biological activities observed for this compound and its analogs, including cytotoxic and nematicidal effects, suggest the existence of additional molecular targets beyond the immune system. mdpi.com

The cytotoxic mechanisms of trichomides are not yet fully understood, but their structural similarity to destruxins suggests a potential interaction with the phosphoinositide-3-kinase (PI3K)/Akt pathway. mdpi.com Further research is needed to validate this hypothesis and identify other potential targets responsible for its anticancer activities. Techniques such as thermal shift assays, affinity chromatography, and chemical proteomics can be employed to systematically identify the binding partners of this compound within the cell.

Moreover, the discovery of nematicidal activity opens up another avenue for target exploration. mdpi.com Identifying the molecular targets in nematodes could lead to the development of novel anthelmintic agents. This line of inquiry could involve comparative studies with known nematicides and genetic approaches in model organisms like Caenorhabditis elegans. A comprehensive understanding of this compound's molecular interactions is essential for elucidating its full therapeutic and agricultural potential.

Investigation of Cross-Kingdom Immunity Similarities in Natural Product Discovery

The discovery of this compound was guided by an innovative "immunity-inspired" strategy, which leverages the similarities in innate immunity across different kingdoms of life. nih.gov This approach posits that natural products evolved by microorganisms to modulate the immune responses of their hosts (e.g., plants) may also possess activity against mammalian immune systems. nih.govfrontiersin.org This strategy proved successful in identifying this compound from the endophytic fungus Trichothecium roseum as a selective immunosuppressant. nih.gov

This cross-kingdom approach offers a more rational and efficient alternative to random screening for the discovery of new immunosuppressive compounds. nih.gov Future research should continue to explore this paradigm by investigating other microorganisms, such as Trichoderma species, which are known producers of a vast array of bioactive secondary metabolites. frontiersin.orgfrontiersin.orgscione.com By studying the ecological roles of these natural products and their effects on host immunity, researchers can gain valuable insights that can guide the discovery of novel drug candidates. This strategy not only accelerates the discovery process but also provides a deeper understanding of the chemical ecology that drives the evolution of these potent molecules.

Potential Applications of this compound in Chemical Probes and Tool Compounds

Beyond its direct therapeutic potential, this compound and its derivatives hold promise as chemical probes and tool compounds for studying complex biological processes. labroots.comnih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein or target, allowing researchers to investigate its function in a controlled manner. thermofisher.comnih.gov

Given its known interaction with SHP2, this compound can be utilized as a tool to probe the roles of this phosphatase in various signaling pathways. nih.govresearchgate.net For instance, it could be used to study the involvement of SHP2 in immune cell activation, cell cycle regulation, and the pathogenesis of diseases like contact dermatitis. nih.gov Furthermore, the development of biotinylated or fluorescently tagged analogs of this compound would enable researchers to visualize its subcellular localization and identify its binding partners through techniques like pull-down assays and fluorescence microscopy.

The availability of a well-characterized chemical probe for SHP2 activation would be a valuable asset for the scientific community, complementing existing genetic tools like RNA interference and CRISPR. labroots.comopentargets.org Such probes would allow for the temporal and dose-dependent modulation of SHP2 activity, providing a more nuanced understanding of its function than can be achieved through genetic knockout or knockdown approaches. opentargets.org

Integration of Artificial Intelligence and Computational Approaches in Natural Product Drug Discovery

Q & A

Q. What experimental methodologies are recommended for the initial synthesis and characterization of Trichomide A?

  • Methodological Answer : Begin with a systematic review of existing synthetic routes, prioritizing protocols with high reproducibility. For example, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for structural validation. Purification steps should include gradient elution and recrystallization to minimize impurities. Document each step meticulously, including reaction conditions (e.g., temperature, catalysts) and yields, to enable replication. Peer validation of spectral data (e.g., IR, 1^1H-NMR) is essential to confirm compound identity .
  • Example Data Comparison:
MethodYield (%)Purity (HPLC)Key Conditions
Route A6298%Pd catalysis, 80°C
Route B4595%Enzymatic, pH 7.0

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Adopt a tiered screening approach:

In vitro assays : Use cell lines relevant to this compound’s purported targets (e.g., cancer, antimicrobial models). Include positive and negative controls.

Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC50_{50} values.

Selectivity profiling : Compare activity against related compounds to identify specificity.
Validate results across ≥3 independent replicates and use statistical tools (e.g., ANOVA) to assess significance. Reference established protocols from journals like Journal of Medicinal Chemistry for assay standardization .

Q. What strategies ensure reproducibility in this compound research?

  • Methodological Answer :
  • Detailed documentation : Share raw data (e.g., spectra, chromatograms) in supplementary materials.
  • Collaborative validation : Partner with independent labs to replicate synthesis and bioassays.
  • Open-source tools : Use platforms like Zenodo to archive protocols.
    Reproducibility issues often stem from undocumented minor variables (e.g., solvent batch, humidity). Address these by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct a meta-analysis of conflicting studies, focusing on:
  • Methodological disparities : Compare assay conditions (e.g., cell line origins, incubation times).
  • Sample purity : Re-analyze disputed samples via HPLC to verify compound integrity.
  • Statistical power : Assess if underpowered studies (n < 3) skewed results.
    Publish a comparative table highlighting variables (e.g., IC50_{50} values under different pH levels) to contextualize discrepancies. Use contradiction matrices to isolate critical factors .

Q. What advanced techniques optimize this compound’s yield and stability in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., catalyst loading, temperature).
  • Stability studies : Use accelerated degradation tests (40°C/75% RH) to identify decomposition pathways.
  • Green chemistry : Explore solvent-free or microwave-assisted synthesis to improve efficiency.
    Recent studies show that immobilizing enzymes or using flow chemistry reduces batch variability by 30% .

Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?

  • Methodological Answer : Integrate computational and experimental tools:

Molecular docking : Predict binding affinities with target proteins (e.g., using AutoDock Vina).

Omics integration : Pair transcriptomics data with phenotypic results to map pathways.

Pharmacokinetic modeling : Use PBPK models to simulate in vivo behavior.
Collaborate with bioinformaticians to analyze high-throughput datasets, ensuring alignment with wet-lab findings. Frameworks like PICO (Population, Intervention, Comparison, Outcome) help structure hypotheses .

Guidance for Data Presentation

  • Tables : Include comparative data on synthesis yields, bioactivity metrics, and experimental variables.
  • Figures : Use color-coded graphs for dose-response curves and avoid overcrowding with chemical structures .
  • Ethical compliance : Disclose conflicts of interest and obtain permits for biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.